molecular formula C14H18F3N5 B10922838 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10922838
M. Wt: 313.32 g/mol
InChI Key: XTLKZAWRCUWIPC-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with a guanidine derivative under basic conditions.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and the pyrimidine ring acts as an electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger volumes and implementing continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines. Substitution reactions may lead to the formation of various substituted derivatives.

Scientific Research Applications

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in biological research to study its effects on various biological systems. It may be used as a probe to investigate the function of specific enzymes or receptors.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a potential drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action depends on the specific biological system being studied and the specific molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in the presence of the trifluoromethyl group, which imparts specific chemical properties and reactivity to the compound. This makes it distinct from other similar compounds and valuable for specific scientific research applications.

Properties

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5/c1-5-22-7-10(9(4)21-22)11-6-12(14(15,16)17)20-13(19-11)18-8(2)3/h6-8H,5H2,1-4H3,(H,18,19,20)

InChI Key

XTLKZAWRCUWIPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NC(C)C)C(F)(F)F

Origin of Product

United States

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